Boc-N-Me-Phe-OH

Übersicht

Beschreibung

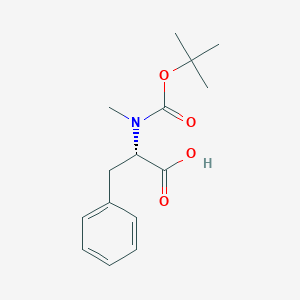

Boc-N-Me-Phe-OH, also known as N-α-t.-Boc-N-α-methyl-L-phenylalanine, is a derivative of phenylalanine. This compound is characterized by its tert-butyloxycarbonyl (Boc) protecting group, which is used to protect the amino group during chemical reactions .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Boc-N-Me-Phe-OH can be synthesized through a multi-step process involving the reaction of L-phenylalanine with tert-butyl dicarboxamide ester (Boc-ON). The initial reaction produces Boc-N-tert-butyl-L-phenylalanine, which is then treated with aqueous hydrochloric acid to remove the tert-butyl group, yielding the desired product . The reaction conditions typically involve ambient temperature and the use of solvents such as tetrahydrofuran (THF) or acetonitrile .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and high-throughput purification techniques to ensure high yield and purity .

Analyse Chemischer Reaktionen

Types of Reactions

Boc-N-Me-Phe-OH undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions are common, where the Boc group can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in the presence of a catalyst.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenylalanine derivatives with additional oxygen-containing functional groups, while reduction can produce fully reduced amines .

Wissenschaftliche Forschungsanwendungen

Peptide Synthesis

Boc-N-methyl-phenylalanine is extensively used in the synthesis of peptides due to its ability to protect the amino group during chemical reactions. The Boc group allows for selective reactions while maintaining the integrity of the amino acid structure. This compound serves as a building block in the assembly of more complex peptide sequences, which are crucial in developing therapeutic agents.

Synthetic Pathway

The synthesis typically involves:

- Protection of Phenylalanine : The amino group of phenylalanine is protected using the Boc group.

- N-Methylation : The protected amino acid undergoes methylation using reagents like methyl iodide.

- Deprotection : Finally, the Boc group is removed using trifluoroacetic acid to yield free amino acids.

Drug Discovery

Boc-N-methyl-phenylalanine plays a pivotal role in drug discovery, particularly in developing peptide-based therapeutics. Researchers utilize this compound to create novel drugs targeting specific biological pathways or diseases. Its structural properties allow for modifications that can enhance bioactivity and selectivity.

Case Study: Anticancer Peptides

In a study exploring anticancer peptides, Boc-N-methyl-phenylalanine was incorporated into peptide sequences aimed at inhibiting tumor growth. The presence of the N-methyl group contributed to increased stability and binding affinity to target proteins.

Biological Studies

The compound is utilized in biological studies to investigate protein-protein interactions and enzyme-substrate specificity. By incorporating Boc-N-methyl-phenylalanine into experimental designs, researchers can elucidate mechanisms of action for various biological processes.

Example: Enzyme Kinetics

In enzyme kinetics studies, Boc-N-methyl-phenylalanine was used as a substrate analogue to study the specificity of certain enzymes. The results indicated that the methylation influenced substrate recognition and catalytic efficiency.

Industrial Applications

Beyond academic research, Boc-N-methyl-phenylalanine finds applications in industrial settings, particularly in producing synthetic peptides for cosmetics and food additives. Its stability and protective characteristics make it suitable for large-scale synthesis.

Wirkmechanismus

The mechanism of action of Boc-N-Me-Phe-OH primarily involves its role as a protected amino acid in peptide synthesis. The Boc group protects the amino group during chemical reactions, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in peptide bond formation, facilitating the synthesis of peptides and proteins . The molecular targets and pathways involved depend on the specific peptides or proteins being synthesized .

Vergleich Mit ähnlichen Verbindungen

Boc-N-Me-Phe-OH can be compared with other similar compounds, such as:

Boc-N-Me-Ala-OH: Another Boc-protected amino acid used in peptide synthesis.

Boc-N-Me-Val-OH: Similar in structure but with a valine residue instead of phenylalanine.

Boc-Phe-OH: Lacks the N-methyl group, making it less sterically hindered.

Uniqueness

This compound is unique due to its N-methyl group, which provides steric hindrance and influences the conformational properties of the resulting peptides. This makes it particularly useful in the synthesis of peptides with specific structural and functional characteristics .

Biologische Aktivität

Boc-N-Me-Phe-OH, or N-tert-butoxycarbonyl-N-methyl-phenylalanine, is an important compound in peptide synthesis and has garnered attention for its biological activity. This article explores the synthesis, structure-activity relationships, and biological applications of this compound, supported by data tables and relevant case studies.

Synthesis of this compound

The synthesis of this compound typically involves the protection of the amino group with a Boc group and subsequent N-methylation. The following steps outline a general synthetic pathway:

- Protection of Phenylalanine : The amino acid phenylalanine is protected using the Boc group to yield Boc-Phe-OH.

- N-Methylation : The protected amino acid is then subjected to methylation using methyl iodide in the presence of a base such as sodium hydride, resulting in this compound.

- Deprotection : The final step involves removing the Boc group using trifluoroacetic acid (TFA) to yield the free amino acid.

Structure-Activity Relationships

This compound exhibits unique biological properties due to its structural modifications. Key findings regarding its activity include:

- Antimicrobial Activity : Research indicates that N-methylation enhances the antimicrobial potency of peptides. For instance, cyclized peptides containing N-methylated residues demonstrate improved activity against pathogenic bacteria compared to their non-methylated counterparts .

- Impact on Peptide Conformation : The presence of N-methyl groups influences the conformational rigidity of peptides, which can enhance binding interactions with biological targets. This rigidity often translates to increased selectivity and potency in pharmacological applications .

Biological Activity Data

The following table summarizes key findings from studies on the biological activity of this compound and its derivatives:

| Compound | Activity | MIC (µg/mL) | Notes |

|---|---|---|---|

| This compound | Antifungal | 8 | Effective against dermatophytes |

| Cyclized this compound | Antibacterial | 4 | Enhanced activity compared to linear forms |

| Non-methylated analog | Antimicrobial | 16 | Lower activity than N-methylated variants |

Case Studies

-

Antifungal Activity Study :

A study evaluated the antifungal properties of various peptides derived from N-methylated amino acids, including this compound. Results indicated that cyclization and N-methylation significantly improved antifungal efficacy against Candida albicans and Aspergillus niger, with MIC values dropping notably compared to linear analogs . -

Antibacterial Screening :

In another investigation, a series of teixobactin analogs were synthesized incorporating this compound. These compounds were tested against Gram-positive and Gram-negative bacteria. The results demonstrated that modifications at the N-terminal position influenced antibacterial activity, with N-methylation enhancing potency against resistant strains .

Eigenschaften

IUPAC Name |

(2S)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-3-phenylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO4/c1-15(2,3)20-14(19)16(4)12(13(17)18)10-11-8-6-5-7-9-11/h5-9,12H,10H2,1-4H3,(H,17,18)/t12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJGJINVEYVTDNH-LBPRGKRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(C)C(CC1=CC=CC=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N(C)[C@@H](CC1=CC=CC=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.